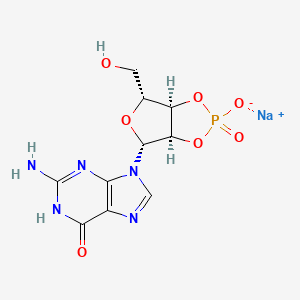

(R,R)-Cilastatin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R,R)-Cilastatin is a chiral compound used primarily as a pharmaceutical agent. It is known for its role in inhibiting the enzyme dehydropeptidase-I, which is found in the kidneys. This inhibition prevents the degradation of certain antibiotics, thereby enhancing their efficacy. The compound is particularly significant in combination therapies with antibiotics like imipenem, where it helps to maintain the antibiotic’s activity by preventing its renal metabolism.

Applications De Recherche Scientifique

(R,R)-Cilastatin has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of chiral resolution and asymmetric synthesis.

Biology: Investigated for its role in enzyme inhibition and its effects on renal function.

Medicine: Primarily used in combination with antibiotics to enhance their efficacy by preventing renal degradation.

Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (R,R)-Cilastatin involves several steps, starting from commercially available starting materials. The key steps include:

Chiral Resolution: The separation of the desired enantiomer from a racemic mixture.

Chemical Synthesis: The construction of the cilastatin molecule through a series of chemical reactions, including esterification, amidation, and hydrogenation.

Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:

High-Performance Liquid Chromatography (HPLC): Used for the chiral resolution step to ensure high purity of the desired enantiomer.

Catalytic Hydrogenation: Employed to achieve the reduction steps efficiently.

Automated Synthesis: Utilization of automated reactors to streamline the synthesis process and ensure consistency in production.

Analyse Des Réactions Chimiques

Types of Reactions: (R,R)-Cilastatin undergoes various chemical reactions, including:

Oxidation: Can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions are used in its synthesis, particularly in the hydrogenation steps.

Substitution: The compound can undergo nucleophilic substitution reactions, which are crucial in its synthetic pathway.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Catalytic hydrogenation using palladium on carbon.

Solvents: Common solvents include methanol, ethanol, and dichloromethane.

Major Products: The primary product of interest is this compound itself, with high enantiomeric purity. By-products are minimized through careful control of reaction conditions.

Mécanisme D'action

(R,R)-Cilastatin exerts its effects by inhibiting the enzyme dehydropeptidase-I. This enzyme is responsible for the degradation of certain beta-lactam antibiotics in the kidneys. By inhibiting this enzyme, this compound prevents the breakdown of these antibiotics, thereby prolonging their activity and increasing their therapeutic efficacy. The molecular target is the active site of dehydropeptidase-I, where this compound binds and inhibits its function.

Comparaison Avec Des Composés Similaires

S,S-Cilastatin: The enantiomer of (R,R)-Cilastatin, which has different pharmacological properties.

Imipenem: Often used in combination with this compound to prevent its degradation.

Meropenem: Another beta-lactam antibiotic that can be used with cilastatin analogs.

Uniqueness: this compound is unique in its high specificity for dehydropeptidase-I and its ability to enhance the efficacy of beta-lactam antibiotics. Its chiral purity and specific mechanism of action distinguish it from other enzyme inhibitors and make it a valuable component in antibiotic therapy.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of (R,R)-Cilastatin can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "L-Aspartic acid", "2,2-dimethyl-1,3-dioxane-4,6-dione", "Methyl chloroformate", "Triethylamine", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: L-Aspartic acid is reacted with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of triethylamine and methanol to form the intermediate (R)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid.", "Step 2: The intermediate is then reacted with methyl chloroformate in the presence of triethylamine and methanol to form the corresponding methyl ester.", "Step 3: The methyl ester is then hydrolyzed with sodium hydroxide to form the (R)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid.", "Step 4: The (R)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid is then reacted with ethyl acetate and water in the presence of sodium hydroxide to form (R,R)-Cilastatin." ] } | |

Numéro CAS |

107872-23-1 |

Formule moléculaire |

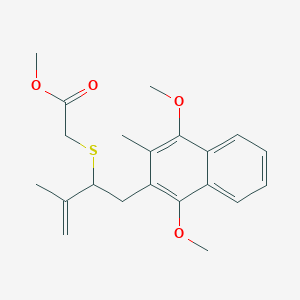

C₁₆H₂₆N₂O₅S |

Poids moléculaire |

358.45 |

Synonymes |

(Z)-7-(((R)-2-Amino-2-carboxyethyl)thio)-2-((R)-2,2-dimethylcyclopropanecarboxamido)hept-2-enoic Acid_x000B_ |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.